Oxysporone

Description

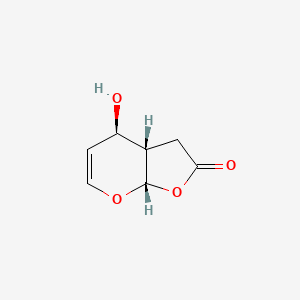

Structure

3D Structure

Properties

Molecular Formula |

C7H8O4 |

|---|---|

Molecular Weight |

156.14 g/mol |

IUPAC Name |

(3aS,4R,7aS)-4-hydroxy-3,3a,4,7a-tetrahydrofuro[2,3-b]pyran-2-one |

InChI |

InChI=1S/C7H8O4/c8-5-1-2-10-7-4(5)3-6(9)11-7/h1-2,4-5,7-8H,3H2/t4-,5+,7-/m0/s1 |

InChI Key |

RJIMODGWTUNSPV-BFHQHQDPSA-N |

Isomeric SMILES |

C1[C@H]2[C@@H](C=CO[C@H]2OC1=O)O |

Canonical SMILES |

C1C2C(C=COC2OC1=O)O |

Synonyms |

oxysporone |

Origin of Product |

United States |

Natural Occurrence and Ecological Context of Oxysporone

Fungal Producers and Associated Host Organisms of Oxysporone

Oxysporone has been isolated from several genera of fungi, many of which are known for their endophytic or pathogenic lifestyles. These fungi colonize a diverse range of host organisms, where they produce a variety of secondary metabolites, including oxysporone.

The initial discovery and isolation of oxysporone were from the Ascomycete fungus, Fusarium oxysporum. researchgate.net This species is a well-known soil-borne fungus that exists as a complex of many different strains, or formae speciales, which collectively have a broad host range, including a variety of economically important crops. plantpathologylab.comuva.nl While many strains are harmless soil saprophytes or beneficial endophytes, numerous strains are pathogenic, causing vascular wilt diseases in plants like tomatoes and bananas. researchgate.netnih.gov The production of phytotoxic metabolites is a key component of their pathogenic strategy. nih.gov Although F. oxysporum is known to produce a range of mycotoxins, the initial isolation of oxysporone from this species marked the first identification of this specific compound from a fungal source. researchgate.netnih.gov

Following its discovery in Fusarium, oxysporone was also identified as a metabolite of fungi belonging to the genera Pestalotia and Pestalotiopsis. researchgate.net These genera are widely distributed and are frequently isolated as plant pathogens or saprobes. researchgate.net More recently, detailed chemical investigations of Neopestalotiopsis clavispora, the causal agent of ring spot on the plant Kadsura coccinea, led to the isolation and identification of oxysporone along with two other phytotoxins, afritoxinone A and afritoxinone B. nih.gov This finding confirms that fungi within this closely related group are significant producers of oxysporone in the context of plant disease.

A significant number of the fungi that produce oxysporone, including species of Fusarium, Pestalotia, and Pestalotiopsis, are known to live as endophytes. researchgate.net Endophytic fungi reside within the living tissues of plants without causing any apparent symptoms of disease. This symbiotic relationship can range from mutualistic to latently pathogenic. The production of bioactive secondary metabolites by endophytes is believed to play a crucial role in this interaction, potentially protecting the host plant from herbivores or other pathogens. The isolation of oxysporone from endophytic strains suggests that its production may be a factor in the establishment and maintenance of the endophytic lifestyle.

Interactive Table 1: Fungal Producers of Oxysporone and Related Compounds

| Fungal Genus/Species | Associated Host/Source | Isolated Compound(s) |

| Fusarium oxysporum | Soil, Various Plants | Oxysporone |

| Pestalotia spp. | Various Plants | Oxysporone |

| Pestalotiopsis spp. | Various Plants | Oxysporone |

| Neopestalotiopsis clavispora | Kadsura coccinea | Oxysporone, Afritoxinone A, Afritoxinone B |

Host-Microbe Symbiotic Interactions and Ecological Roles of Oxysporone

The production of oxysporone by fungi is not arbitrary; it serves distinct ecological functions, particularly in mediating interactions between the fungus and its plant host. Its role as a phytotoxin is central to its ecological significance.

Oxysporone's function has been well-established as a phytotoxic compound. researchgate.net In pathogenic interactions, phytotoxins are considered key virulence factors, which are molecules produced by a pathogen that contribute to its ability to cause disease in a host. plantpathologylab.comnih.gov Research on Neopestalotiopsis clavispora has demonstrated that oxysporone is the primary virulence factor among the toxins it produces. nih.gov

Studies evaluating its phytotoxic activity showed that oxysporone exhibited high levels of toxicity, causing significant lesion areas on plant tissues within days of treatment. nih.gov This ability to damage host cells is crucial for the fungus to breach plant defenses, colonize tissues, and acquire nutrients, which are key steps in pathogenesis. Therefore, in the context of fungal ecology, oxysporone production is a chemical tool that enables pathogenic fungi to successfully infect their hosts.

The ecological impact of oxysporone extends beyond a single host-pathogen interaction. Research has suggested that oxysporone and its co-isolated toxins from Neopestalotiopsis clavispora are non-host-specific toxins (NHSTs). nih.gov This means their toxic activity is not limited to the specific host from which the fungus was isolated but can affect a broader range of plant species.

Biosynthetic Pathways and Genetic Basis of Oxysporone Production

Proposed Polyketide Biosynthesis of Oxysporone

Polyketides are a diverse class of natural products synthesized by large, multi-domain enzymes known as polyketide synthases (PKSs). nih.govyoutube.com These molecular assembly lines construct complex carbon chains from simple acyl-CoA precursors, primarily acetyl-CoA and malonyl-CoA. youtube.comnih.gov The biosynthesis of polyketides is modular, with genes responsible for the pathway typically clustered together in the genome, forming a BGC. nih.gov

The proposed biosynthesis of oxysporone follows the general principles of fungal type I PKS systems. The process is initiated with a starter unit, likely acetyl-CoA, which is sequentially condensed with extender units, typically malonyl-CoA. Each condensation step extends the polyketide chain, which remains bound to the PKS enzyme complex. Following a specific number of extension cycles, the linear polyketide intermediate undergoes a series of modifications, including cyclization and dehydration, to form the core oxysporone skeleton. syr.edu The final structure is achieved through subsequent tailoring reactions.

Key Steps in Proposed Oxysporone Polyketide Synthesis:

Initiation: Loading of a starter unit (e.g., Acetyl-CoA) onto the PKS.

Elongation: Iterative condensation with extender units (e.g., Malonyl-CoA) to build the poly-β-keto chain. youtube.com

Processing: Reductive and dehydrative modifications of the growing chain by specific PKS domains.

Cyclization/Release: Intramolecular cyclization and release of the polyketide intermediate from the PKS, often catalyzed by a thioesterase domain. syr.edu

Tailoring: Post-PKS modifications by other enzymes (e.g., hydroxylases) to yield the final oxysporone molecule.

Enzymatic Machinery Involved in Oxysporone Biosynthesis

The synthesis of oxysporone is hypothesized to be catalyzed by a suite of enzymes encoded within a dedicated BGC. This machinery includes a core PKS and various tailoring enzymes that modify the polyketide intermediate to produce the final, biologically active molecule.

Table 1: Putative Enzymes in Oxysporone Biosynthesis

| Enzyme Class | Specific Enzyme Type (Putative) | Proposed Function in Oxysporone Biosynthesis |

|---|---|---|

| Polyketide Synthase (PKS) | Type I PKS | Catalyzes the assembly of the core polyketide backbone from acetyl-CoA and malonyl-CoA precursors. nih.gov |

| Thioesterase (TE) | PKS-associated Thioesterase | Mediates the cyclization and release of the completed polyketide chain from the PKS complex. syr.edu |

| Hydroxylase | Cytochrome P450 Monooxygenase | Likely responsible for the hydroxylation at C-4, a key feature of the oxysporone structure. nih.gov |

| Dehydratase | PKS domain or separate enzyme | Removes water molecules during chain elongation and ring formation. |

| Reductase | PKS domain or separate enzyme | Reduces keto groups in the polyketide intermediate. |

The core of the biosynthetic pathway is the Type I PKS, a large, multifunctional protein that acts as a molecular assembly line with distinct catalytic domains. youtube.com Following the assembly of the polyketide chain on the PKS, tailoring enzymes are essential for achieving the final chemical structure. In the case of oxysporone, a crucial step is the hydroxylation that provides the characteristic hydroxyl group at the C-4 position, a reaction likely catalyzed by a cytochrome P450 monooxygenase. iau.ir

Genetic Characterization of Oxysporone Biosynthetic Gene Clusters

The genes encoding the enzymes for specialized metabolite production in fungi are typically organized into BGCs. nih.gov In the genus Fusarium, genomes contain a large number of BGCs, with an average of 49 clusters per genome. nih.govwur.nl These clusters often include genes for PKSs, non-ribosomal peptide synthetases (NRPSs), and terpene synthases, which are responsible for the vast chemical diversity observed in these fungi. nih.gov

Bioinformatic tools like antiSMASH are used to predict and analyze BGCs within fungal genomes. wur.nl Studies on various Fusarium oxysporum strains have identified numerous PKS gene clusters, although the specific cluster responsible for oxysporone biosynthesis has not yet been definitively characterized. The identification of the oxysporone BGC would involve locating a cluster containing a PKS gene alongside genes for putative tailoring enzymes, such as hydroxylases and reductases, consistent with the proposed biosynthetic pathway. nih.gov The genetic variation within the Fusarium oxysporum species complex, including the presence of supernumerary or conditionally dispensable chromosomes, contributes to the diversity of specialized metabolites produced by different strains. wur.nlresearchgate.netescholarship.org

Table 2: Common Biosynthetic Gene Cluster Types in Fusarium Genomes

| Gene Cluster Type | Core Enzyme | Prevalence in Fusarium |

|---|---|---|

| Polyketide Synthase (PKS) | Polyketide Synthase | High |

| Non-Ribosomal Peptide Synthetase (NRPS) | Non-Ribosomal Peptide Synthetase | High |

| Terpene Synthase (TS) | Terpene Synthase | High |

The characterization of a BGC involves sequencing the genomic region, annotating the open reading frames (ORFs), and performing functional analysis, such as gene knockouts, to confirm the role of each gene in the biosynthetic pathway. mdpi.com

Strategies for Enhanced Oxysporone Biosynthesis and Production

Metabolic Engineering:

Overexpression of Pathway Genes: Increasing the expression of the core PKS and key tailoring enzymes can boost the metabolic flux towards oxysporone. This can be achieved by placing the genes under the control of strong, constitutive promoters.

Upregulation of Regulatory Genes: Many BGCs are controlled by pathway-specific transcription factors. nih.gov Overexpressing these regulatory genes can activate the entire gene cluster, leading to higher product yields.

Precursor Supply Enhancement: The biosynthesis of oxysporone depends on the availability of acetyl-CoA and malonyl-CoA. Engineering precursor pathways to increase the intracellular pools of these building blocks is a common strategy to improve polyketide production. nih.gov

Host Engineering: Modifying the host organism, such as Fusarium oxysporum or a heterologous host like Saccharomyces cerevisiae, can create a more favorable environment for production. nih.govnih.gov This may involve deleting competing pathways or improving the host's tolerance to the product. princeton.edu

Fermentation Optimization:

Medium Optimization: Systematically optimizing the composition of the culture medium, including carbon and nitrogen sources, pH, and micronutrients, can significantly impact metabolite production. researchgate.net

Process Parameter Control: Fine-tuning physical parameters in a bioreactor, such as temperature, aeration, and agitation, is critical for maximizing fungal growth and secondary metabolite synthesis.

Fed-Batch Cultivation: A fed-batch fermentation strategy, where nutrients are supplied during the cultivation process, can prevent substrate limitation and maintain high productivity over an extended period. jjis.or.kr

Table 3: Summary of Strategies for Enhanced Oxysporone Production

| Strategy Category | Specific Approach | Rationale |

|---|---|---|

| Genetic & Metabolic Engineering | Overexpression of BGC genes | Increases the quantity of biosynthetic enzymes. |

| Upregulation of transcription factors | Activates the entire biosynthetic pathway. nih.gov | |

| Engineering precursor pathways | Boosts the supply of essential building blocks like malonyl-CoA. nih.gov | |

| Heterologous expression | Moves the pathway to a host optimized for industrial fermentation. | |

| Fermentation & Process Optimization | Rational medium design | Provides optimal nutrients for growth and production. researchgate.net |

| Bioreactor parameter control | Maintains ideal physical and chemical conditions for synthesis. |

By combining these genetic and process-based strategies, it is feasible to develop robust and efficient systems for the large-scale production of oxysporone.

Structural Elucidation and Stereochemical Analysis of Oxysporone

Advanced Spectroscopic Methods for Oxysporone Structure Determination

The foundational structure of oxysporone was initially proposed based on data from several key spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.net These methods have been instrumental in piecing together the connectivity and chemical environment of the atoms within the molecule.

One-dimensional (1D) NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, has provided the bulk of the initial structural information. researchgate.net The chemical shifts (δ) in the ¹H NMR spectrum reveal the electronic environment of the different protons in the molecule, while the coupling constants (J) provide information about the connectivity and dihedral angles between neighboring protons. Similarly, ¹³C NMR spectroscopy identifies the number of unique carbon atoms and their respective chemical environments.

While 1D NMR was crucial for the initial proposal of the oxysporone structure, it has been noted that a complete and unambiguous assignment of all signals, particularly in complex regions of the ¹H spectrum, can be challenging. researchgate.net To date, a comprehensive analysis using two-dimensional (2D) NMR techniques, which would definitively correlate all proton and carbon signals, has not been extensively reported in the literature. researchgate.net

Mass spectrometry has been employed to determine the molecular weight and elemental composition of oxysporone. Electron Ionization Mass Spectrometry (EIMS) data has been reported, providing a fragmentation pattern that offers clues about the molecule's structural components. researchgate.net High-Resolution Mass Spectrometry (HRMS) has further confirmed the molecular formula of C₇H₈O₄. researchgate.net

The following table summarizes the reported ¹H and ¹³C NMR spectral data for oxysporone.

| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm) | Multiplicity and Coupling Constant (J in Hz) |

|---|---|---|---|

| 2 | 143.5 | 6.37 | d (6.0) |

| 3 | 100.1 | 5.06 | ddd (6.0, 5.5, 1.0) |

| 4 | 60.0 | 4.16 | dd (5.5, 2.0) |

| 5 | 29.5 | 2.00-3.00* | m |

| 6 | 96.0 | 5.82 | d (4.5) |

| 7 | 41.8 | 2.30, 2.59 | dd (17.1, 12.2), dd (17.1, 8.1) |

| 8 | 175.3 | - | - |

| 4-OH | - | 1.96 | br d |

*Overlapped peaks integrated for multiple protons, precluding individual assignment. researchgate.net

Determination of the Absolute Configuration of Oxysporone

The determination of the precise three-dimensional arrangement of atoms in space, known as the absolute configuration, is a critical aspect of chemical characterization for chiral molecules like oxysporone. The established absolute configuration for oxysporone is (4S,5R,6R). researchgate.net This determination is achieved through a combination of experimental techniques and computational methods that probe the molecule's interaction with polarized light and provide definitive spatial arrangements.

For structurally related fungal metabolites, such as neovasifuranones isolated from Fusarium oxysporum, a combination of the modified Mosher's method and chiroptical approaches has been successfully used to determine their absolute configurations. nih.govmdpi.com Mosher's method is a chemical derivatization technique followed by ¹H NMR analysis that allows for the determination of the configuration of chiral secondary alcohols. nih.gov This is often complemented by quantum mechanical calculations of ECD and ORD spectra using Time-Dependent Density Functional Theory (TDDFT), which provides theoretical spectra for comparison with experimental data. nih.govmdpi.com

Another definitive method for determining absolute configuration is single-crystal X-ray crystallography. yale.edunih.gov This technique involves irradiating a crystalline form of the compound with X-rays and analyzing the resulting diffraction pattern to generate a detailed three-dimensional model of the molecule, unambiguously establishing the spatial arrangement of its atoms. yale.edunih.gov Although it is a powerful technique, obtaining suitable crystals for analysis can be a significant challenge.

Conformational Analysis and Structural Dynamics of Oxysporone

The biological function of a molecule is often intimately linked to its three-dimensional shape and flexibility. Conformational analysis investigates the different spatial arrangements of atoms that can be achieved through rotation about single bonds, while structural dynamics explores the time-dependent motions of the molecule.

Biological Activities and Pharmacological Potential of Oxysporone

Phytotoxic Activities of Oxysporone and Plant Pathogen Interactions

Oxysporone is a well-established phytotoxin and is considered a primary virulence factor in the pathogenic activity of certain fungi, such as Neopestalotiopsis clavispora. nih.gov Its ability to damage plant tissues is non-host-specific, meaning it can affect a broad range of plant species. nih.gov In laboratory assays, oxysporone demonstrates significant phytotoxicity, causing necrotic lesions on the leaves of various plants. core.ac.uk Furthermore, in tomato cutting assays, it induces complete wilting within 48 hours at concentrations of 0.1 to 0.2 mg/mL, with signs of stem stewing observed at concentrations as low as 0.05 mg/mL. core.ac.uk

The phytotoxicity of oxysporone is linked to its role as a virulence factor deployed by pathogenic fungi to damage host plant tissue. nih.govcirad.fr When produced by pathogens like Neopestalotiopsis clavispora, oxysporone contributes significantly to the fungus's ability to cause disease, such as ring spot on Kadsura coccinea. nih.gov The compound's ability to induce necrosis (tissue death) and wilting suggests that its mechanism likely involves the disruption of fundamental cellular processes within the plant, leading to a loss of turgor and cell death. core.ac.uk As a non-host-specific toxin, its mode of action targets common cellular pathways rather than a receptor unique to a specific host plant. nih.gov

Studies of oxysporone and its derivatives have identified key structural features that are essential for its phytotoxic effects. core.ac.uk The analysis of its structure-activity relationship reveals three critical components:

The Dihydrofuropyran Skeleton: The core carbon framework of the molecule is indispensable for its biological activity.

The Double Bond: The presence of a double bond within the dihydropyran ring is an important feature for its phytotoxicity.

The Hydroxyl Group at C-4: The hydroxyl (-OH) group located at the fourth carbon position is closely associated with the compound's phytotoxic effects. core.ac.uk

These findings indicate that modifications to any of these specific sites could significantly alter the phytotoxicity of the molecule. core.ac.uk

Antimicrobial Properties and Antibacterial Efficacy of Oxysporone

Beyond its interactions with plants, oxysporone exhibits significant antimicrobial properties, including potent activity against clinically important bacteria and various fungal pathogens.

Oxysporone has demonstrated notable antibacterial efficacy against multiple strains of methicillin-resistant Staphylococcus aureus (MRSA), a major cause of antibiotic-resistant infections. nih.gov Its potential as an anti-MRSA agent has been confirmed through the determination of its minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. The MIC values for oxysporone against a panel of MRSA strains range from 32 to 128 μg/mL. nih.gov

| MRSA Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| SA-1199B | 32 |

| EMRSA-15 | 32 |

| ATCC 25923 | 64 |

| RN4220 | 128 |

| XU212 | 128 |

| EMRSA-16 | 128 |

Data sourced from Nurunnabi et al., 2018. nih.gov

Oxysporone also possesses antifungal properties against a variety of organisms. core.ac.uknih.gov Its activity has been evaluated against the human pathogen Candida albicans. nih.gov Furthermore, its efficacy extends to significant plant pathogens, including two fungal species, Athelia rolfsii and Diplodia corticola, and two destructive Oomycetes, Phytophthora cinnamomi and Phytophthora plurivora. core.ac.uk This demonstrates a broad spectrum of activity against both yeast and filamentous fungi, as well as fungus-like microorganisms.

| Organism | Type | Noted Activity |

|---|---|---|

| Candida albicans | Fungus (Yeast) | Antimicrobial activity evaluated nih.gov |

| Athelia rolfsii | Fungus | Antifungal activity evaluated core.ac.uk |

| Diplodia corticola | Fungus | Antifungal activity evaluated core.ac.uk |

| Phytophthora cinnamomi | Oomycete | Antifungal activity evaluated core.ac.uk |

| Phytophthora plurivora | Oomycete | Antifungal activity evaluated core.ac.uk |

Data sourced from Andolfi et al., 2014, and Nurunnabi et al., 2018. core.ac.uknih.gov

Antiproliferative Activities of Oxysporone and its Derivatives

The potential for oxysporone and its derivatives to act as antiproliferative agents is an emerging area of interest. While direct, extensive studies on the anticancer activity of oxysporone itself are limited in the available literature, related compounds featuring a pyranone skeleton have shown moderate cytotoxic activity against human tumor cell lines. For instance, certain pyranone derivatives isolated from the endophytic fungus Phoma sp. displayed inhibitory activity against the HL-60 human leukemia cell line, with IC50 values ranging from 27.90 to 34.62 μM. researchgate.net The simple chemical structure of oxysporone, particularly the reactive hydroxyl group at the C-4 position, presents opportunities for the synthesis of numerous analogues that could be screened for a wide range of bioactivities, including antiproliferative effects. researchgate.net

Efficacy of Oxysporone Derivatives Against Specific Cancer Cell Lines (in vitro)

One related study investigated a derivative of a structurally similar compound, 4,6′-Anhydrooxysporidinone, which was isolated from Fusarium lateritium. This compound demonstrated inhibitory effects on the viability of the MCF-7 human breast cancer cell line. nih.gov The study reported that treatment with 4,6′-Anhydrooxysporidinone led to a decrease in the viability of these cancer cells. nih.gov

Table 1: Efficacy of Selected Fungal Metabolite Derivatives Against a Specific Cancer Cell Line (in vitro)

| Compound | Cancer Cell Line | Observed Effect |

| 4,6′-Anhydrooxysporidinone | MCF-7 (Breast Cancer) | Inhibition of cell viability |

Note: This table is based on limited available data for a related compound and does not represent a comprehensive analysis of a series of Oxysporone derivatives.

Mechanistic Insights into Cellular Effects of Oxysporone Analogues

The precise molecular mechanisms through which Oxysporone analogues may exert anticancer effects are not yet well-elucidated in published research. However, the study on 4,6′-Anhydrooxysporidinone provides some preliminary insights into its cellular effects on MCF-7 breast cancer cells.

The findings suggest that 4,6′-Anhydrooxysporidinone can induce both apoptosis and autophagy in these cells. nih.gov Evidence of apoptosis was supported by the observation of increased levels of cleaved caspase-9, cleaved caspase-7, and poly (ADP-ribose) polymerase (PARP). nih.gov The induction of autophagy was indicated by an increase in the conversion of LC3-I to LC3-II and the formation of LC3-positive puncta within the cells. nih.gov

These findings suggest that this particular analogue may trigger multiple pathways of programmed cell death in cancer cells. However, further detailed mechanistic studies are required to fully understand the cellular and molecular targets of Oxysporone analogues and to determine if these effects are broadly applicable to other derivatives and cancer cell types.

Synthetic Chemistry and Analogue Development of Oxysporone

Total Synthesis Approaches to Oxysporone

Despite its relatively simple chemical structure, a total synthesis of oxysporone has not yet been reported in the scientific literature. The molecule, with its fused 4H-furo[2,3-b]pyran-2(3H)-one core and specific stereochemistry, presents a synthetic challenge that has yet to be overcome by synthetic chemists. The absence of a total synthesis means that all current studies on oxysporone and its derivatives rely on the isolation of the parent compound from natural sources.

Semisynthesis and Chemical Modification Strategies of Oxysporone

The presence of a reactive secondary hydroxyl group at the C-4 position of the oxysporone molecule provides a convenient handle for chemical modification. researchgate.netcore.ac.uk This has been the primary strategy for generating a library of oxysporone analogues. Researchers have employed a variety of standard organic reactions to introduce different functionalities at this position, thereby altering the molecule's polarity, steric bulk, and potential for hydrogen bonding. These modifications are crucial for probing the structure-activity relationships of oxysporone and its derivatives.

Design and Synthesis of Novel Oxysporone Analogues

For instance, acetylation of the C-4 hydroxyl group using acetic anhydride (B1165640) in pyridine (B92270) yields 4-O-acetyloxysporone . Similarly, reaction with p-bromobenzoyl chloride in the presence of dimethylaminopyridine (DMAP) affords 4-O-p-bromobenzoyloxysporone . Hydrogenation of the double bond in the pyran ring, catalyzed by platinum, results in the formation of 2,3-dihydrooxysporone . This saturated analogue has itself been used as a scaffold for further modification, such as the synthesis of 4-O-acetyl-2,3-dihydrooxysporone . Furthermore, oxidation of oxysporone and its dihydro-derivative with Jones' reagent leads to the corresponding ring-opened products, 2-(4-pyronyl)acetic acid and 2-(2,3-dihydro-4-pyronyl)acetic acid , respectively. researchgate.net

A summary of these synthesized analogues and the reagents used is presented in the interactive table below.

| Analogue Name | Parent Compound | Reagents and Conditions | Reference |

| 4-O-acetyloxysporone | Oxysporone | Acetic anhydride, pyridine, room temperature | researchgate.net |

| 4-O-p-bromobenzoyloxysporone | Oxysporone | p-Bromobenzoyl chloride, DMAP, acetonitrile, room temperature | researchgate.net |

| 2,3-dihydrooxysporone | Oxysporone | H₂, 5% Pt, MeOH, room temperature | researchgate.net |

| 4-O-acetyl-2,3-dihydrooxysporone | 4-O-acetyloxysporone | H₂, 5% Pt, MeOH, room temperature | researchgate.net |

| 2-(4-pyronyl)acetic acid | Oxysporone | Jones' reagent, acetone, 0°C | researchgate.net |

| 2-(2,3-dihydro-4-pyronyl)acetic acid | 2,3-dihydrooxysporone | Jones' reagent | researchgate.net |

Structure-Activity Relationship Studies for Oxysporone Analogues

Structure-activity relationship (SAR) studies on the synthesized oxysporone analogues have primarily focused on their phytotoxic effects. core.ac.uk These studies have revealed that the parent compound, oxysporone, is the most potent phytotoxin among the derivatives tested. core.ac.uk This suggests that the specific arrangement of functional groups and the stereochemistry of the natural product are finely tuned for its biological activity.

Modification of the C-4 hydroxyl group, for example through acetylation to form 4-O-acetyloxysporone , generally leads to a decrease in phytotoxicity. This indicates that a free hydroxyl group at this position may be crucial for the compound's interaction with its biological target. The introduction of a bulkier substituent, as in 4-O-p-bromobenzoyloxysporone , is also likely to diminish activity.

In antifungal assays against various plant pathogens, a similar trend was observed, with oxysporone showing the most significant activity. core.ac.uk The diminished activity of the analogues underscores the specific structural requirements for the biological effects of oxysporone. These initial SAR studies provide a valuable foundation for the future design of more potent and selective oxysporone-based compounds.

Mechanistic Investigations of Oxysporone at the Molecular and Cellular Levels

Identification of Molecular Targets and Signaling Pathways

While specific, named molecular targets (e.g., a particular enzyme or protein) for oxysporone are not extensively detailed in current literature, its observed effects provide strong indications of the cellular components it influences. In the context of its antimicrobial activity against Methicillin-Resistant Staphylococcus aureus (MRSA), the cellular responses suggest that oxysporone directly impacts the integrity of the bacterial cell membrane or cell wall nih.gov. The general mechanisms of antimicrobial drugs often involve the inhibition of cell wall synthesis, alterations to plasma membrane integrity, disruption of cellular energy generation, damage to nucleic acid synthesis, or interference with protein synthesis mdpi.com. Oxysporone's observed effects align with a mechanism that compromises the bacterial cell envelope.

Beyond its antimicrobial role, oxysporone is recognized as a phytotoxic compound dokumen.pubresearchgate.net. This phytotoxicity implies an interaction with cellular processes within plants, leading to detrimental effects. However, the precise molecular targets or signaling pathways through which oxysporone exerts its phytotoxic effects are not explicitly elucidated in the available research. A brief mention in the literature links oxysporone to the STAT3 signaling pathway through virtual screening, suggesting a potential area for further investigation into its broader cellular interactions unipv.it.

Analysis of Cellular Responses and Phenotypic Effects

Oxysporone exhibits significant biological effects, notably its potent activity against various strains of Methicillin-Resistant Staphylococcus aureus (MRSA). Studies have demonstrated its efficiency against MRSA strains such as ATCC 25923, RN4220, EMRSA-15, EMRSA-16, SA-1199B, and XU2 nih.govresearchgate.net. The minimum inhibitory concentration (MIC) values for oxysporone against these strains ranged from 32 to 128 μg/mL nih.govresearchgate.net.

Table 1: Minimum Inhibitory Concentrations (MIC) of Oxysporone Against MRSA Strains

| MRSA Strain | MIC (μg/mL) |

| ATCC 25923 | 32-128 |

| RN4220 | 32-128 |

| EMRSA-15 | 32-128 |

| EMRSA-16 | 32-128 |

| SA-1199B | 32-128 |

| XU2 | 32-128 |

At the cellular level, the anti-MRSA activity of oxysporone is characterized by observable morphological damage to the bacterial cells nih.gov. Investigations using scanning electron microscopy have visualized these changes, indicating significant cellular disruption. Furthermore, oxysporone treatment leads to an increase in the membrane permeability of MRSA cells, resulting in the leakage of essential internal cytoplasmic contents, including nucleic acids, proteins, and potassium ions (K+) nih.gov. This leakage is indicative of cell lysis and a breakdown of the cellular membrane's integrity, which is crucial for bacterial survival nih.gov. Beyond direct bactericidal effects, oxysporone has also been shown to inhibit the formation of biofilms by MRSA cells, even at low concentrations nih.gov.

In plants, oxysporone demonstrates phytotoxic properties. It has been shown to cause yellowing and browning of leaves and twig dieback in host plants like Phoenicean juniper, as well as non-host plants such as holm oak, cork oak, and tomato, when applied through cutting and leaf puncture assays dokumen.pubcore.ac.uk. Among tested compounds, oxysporone was identified as the most phytotoxic dokumen.pubresearchgate.net.

Modulation of Biochemical Pathways by Oxysporone

The observed cellular responses to oxysporone strongly suggest its modulation and disruption of critical biochemical pathways. The increased membrane permeability and subsequent leakage of cytoplasmic contents in MRSA cells directly interfere with fundamental biochemical processes necessary for bacterial viability nih.gov. These processes include maintaining osmotic balance, cellular energy production, and the synthesis and retention of macromolecules. By compromising the cell membrane, oxysporone effectively disrupts the compartmentalization essential for a myriad of metabolic reactions and cellular functions. This aligns with the broader understanding that antimicrobial compounds can exert their effects by modulating key metabolic pathways mdpi.com.

In the context of its phytotoxicity, while specific biochemical pathways modulated by oxysporone are not explicitly detailed, phytotoxins generally interfere with various plant metabolic routes, leading to the observed symptoms of disease or damage dokumen.pubcore.ac.uk. The ability of oxysporone to induce wilting, yellowing, and browning in plant tissues implies an interference with pathways related to photosynthesis, nutrient uptake, water transport, or cellular structural integrity within plant cells core.ac.uk.

Future Research Directions and Biotechnological Applications of Oxysporone

Unexplored Biological Activities and Potential Therapeutic Leads

Applications of Oxysporone in Agricultural Biotechnology

Oxysporone's established phytotoxic property makes it an attractive candidate for development as a new agrochemical, offering a potentially lower environmental impact compared to conventional synthetic pesticides. researchgate.netiau.irljmu.ac.ukoiccpress.comiau.irresearchgate.net Its classification as a natural fungicide further supports its utility in crop protection. unil.chapsnet.org

Research indicates that oxysporone, along with its derivatives, exhibits phytotoxic activity on both host and non-host plants through assays such as leaf puncture and cutting tests. mdpi.com For example, afritoxinones A and B, and oxysporone, isolated from Diplodia africana, demonstrated phytotoxic effects on Juniperus phoenicea (host) and non-host plants like holm oak, cork oak, and tomato, with oxysporone being the most phytotoxic among them. mdpi.com

This phytotoxicity could be harnessed for targeted weed control or as a natural defense mechanism against plant pathogens. The development of oxysporone-based agrochemicals aligns with the growing demand for sustainable agricultural practices and environmentally friendly solutions for crop disease management.

Advanced Biosynthetic Engineering and Synthetic Biology Approaches for Oxysporone Production

The production of secondary metabolites like oxysporone from fungal sources can be optimized through advanced biosynthetic engineering and synthetic biology approaches. Fusarium oxysporum, a primary producer of oxysporone, is known for its capacity to yield a diverse array of enzymes and metabolites. nih.govmdpi.comsemanticscholar.org Metabolic engineering offers a pathway to discover novel metabolites and enhance the yield of existing ones by systematically understanding and manipulating a cell's metabolic network. nih.govsemanticscholar.orgcore.ac.uk

While metabolic engineering has been successfully applied to platform production strains like Escherichia coli and Saccharomyces cerevisiae for various chemicals, its application to optimize oxysporone production specifically requires further research. core.ac.uk Identifying the responsible biosynthetic genes for oxysporone is a crucial step towards rational engineering and refactoring of these pathways for industrial purposes. semanticscholar.org This could lead to more affordable and scalable production of oxysporone for its various biotechnological applications.

Computational and In Silico Studies for Oxysporone-Based Drug Discovery

Computational and in silico studies play a pivotal role in modern drug discovery, offering efficient methods for predicting molecular properties, understanding interactions, and designing novel compounds. naturalproducts.netox.ac.uk For oxysporone, computational analysis has been instrumental in assigning its absolute configuration (4S,5R,6R) through the study of chiroptical spectra, including Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD). researchgate.netresearchgate.netnih.govacs.org

Beyond structural elucidation, in silico methods like molecular docking are valuable for investigating the binding modes of oxysporone and its derivatives with target proteins. ljmu.ac.uknih.govnih.govunipv.itresearchgate.netuel.ac.uk For instance, molecular docking studies have been performed to explore the inhibitory effects of compounds against protein tyrosine phosphatases (PTPs) like PTP1B and TCPTP, and to understand the antibacterial activity against targets such as S-ribosyl-homocysteine lyase (LuxS). nih.govresearchgate.net These computational approaches can accelerate the drug discovery process by identifying potential therapeutic targets and predicting the efficacy of oxysporone-based compounds before extensive experimental validation.

Q & A

Basic Research Questions

Q. How can researchers isolate and purify Oxysporone from fungal sources while ensuring chemical purity?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethyl acetate or methanol) followed by analytical HPLC coupled with UV-Vis detection to identify major peaks. For Oxysporone, NMR (1D/2D) and MS are critical to confirm purity and structure without requiring further chromatographic purification. For instance, in a study on Pestalotia sp., the methanol extract containing Oxysporone (>95% purity) was directly analyzed via NMR and MS, bypassing additional purification steps due to high initial purity .

Q. What spectroscopic techniques are essential for characterizing Oxysporone’s molecular structure?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : For elucidating carbon-hydrogen frameworks and stereochemical details.

- Mass Spectrometry (MS) : To determine molecular weight and fragmentation patterns.

- Circular Dichroism (CD) : To resolve stereochemistry by comparing experimental spectra with computational predictions (e.g., B3LYP/6-31G(d) calculations for gas-phase CD spectra) .

- HPLC-UV : For preliminary purity assessment, though polar compounds like xylitol may require NMR validation due to lack of chromophores .

Q. How can researchers determine the stereochemistry of Oxysporone experimentally and computationally?

- Methodological Answer : CD spectroscopy in solution (e.g., CDCl3) and gas-phase computational modeling (e.g., DFT at B3LYP/6-31G(d) level) are combined to assign absolute configurations. For example, (4S,5R,6R)-Oxysporone exhibits distinct CD peaks at 900–1900 cm<sup>-1</sup> in gas-phase simulations, which differ from experimental solution-phase spectra due to solvent effects .

Advanced Research Questions

Q. How should researchers address contradictions between computational predictions and experimental CD spectral data for Oxysporone?

- Methodological Answer : Discrepancies often arise from solvent interactions or conformational flexibility. To resolve this:

- Validate computational models by including implicit solvent fields (e.g., PCM for CDCl3).

- Compare multiple conformers’ spectra via Boltzmann weighting.

- Cross-validate with X-ray crystallography or vibrational CD (VCD) for solid-state configurations .

Q. What experimental design considerations are critical for studying Oxysporone’s bioactivity against pathogens like MRSA?

- Methodological Answer : Key steps include:

- Positive Controls : Use standard antibiotics (e.g., vancomycin) to benchmark activity.

- Concentration Gradients : Test multiple doses to establish minimum inhibitory concentrations (MICs).

- Purity Validation : Ensure Oxysporone is >95% pure via NMR/MS to exclude confounding effects from minor impurities.

- Replication : Use triplicate assays and statistical tests (e.g., t-tests) to confirm significance .

Q. How can researchers resolve reproducibility challenges in Oxysporone’s bioactivity across different fungal strains?

- Methodological Answer : Variability may stem from:

- Strain-Specific Biosynthesis : Screen multiple fungal isolates using genomic tools (e.g., ITS sequencing) to identify biosynthetic gene clusters.

- Extraction Optimization : Adjust solvent polarity (e.g., methanol vs. ethyl acetate) to enhance yield.

- Culturing Conditions : Standardize fermentation parameters (pH, temperature) to minimize metabolic variability .

Q. What computational strategies can predict Oxysporone’s bioactivity and mechanism of action?

- Methodological Answer :

- Molecular Docking : Simulate interactions with bacterial targets (e.g., penicillin-binding proteins) using AutoDock Vina.

- QSAR Modeling : Correlate structural features (e.g., lactone rings) with anti-MRSA activity from existing datasets.

- Metabolomics Integration : Link Oxysporone production to fungal stress-response pathways via genome-scale metabolic models .

Guidelines for Methodological Rigor

- Hypothesis Testing : Frame questions using P-E/I-C-O (Population, Exposure/Intervention, Comparison, Outcome) to ensure testability .

- Data Analysis : Use error bars (standard deviation) and statistical tests (e.g., ANOVA) in bioactivity studies .

- Reproducibility : Document extraction protocols and instrument parameters in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.